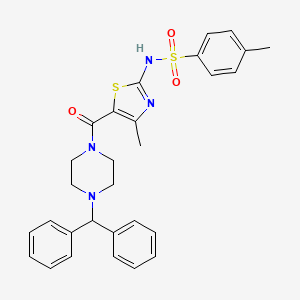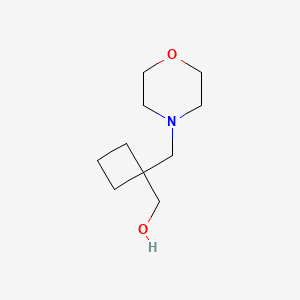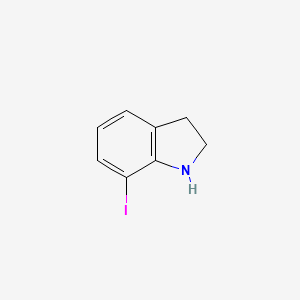
7-Iodoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoindoline is a halogenated indole derivative characterized by the presence of an iodine atom at the seventh position of the indole ring. Indoles are a class of heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Iodoindoline can be synthesized through various synthetic routes. One common method involves the iodination of indole using iodine in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactors with continuous monitoring of reaction parameters to optimize yield and purity. The use of advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Iodoindoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives, each with unique chemical and biological properties.
Scientific Research Applications
7-Iodoindoline has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of parasitic infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
7-Iodoindoline is compared with other similar halogenated indoles, such as 5-iodoindole and 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. While these compounds share structural similarities, this compound is unique in its specific iodine substitution pattern, which influences its reactivity and biological activity.
Comparison with Similar Compounds
5-Iodoindole
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
6-Bromoindole
6-Iodoquinoline
1-Iodonaphthalene
Properties
Molecular Formula |
C8H8IN |
|---|---|
Molecular Weight |
245.06 g/mol |
IUPAC Name |
7-iodo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H8IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 |
InChI Key |
XAEVGMWIRVRFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


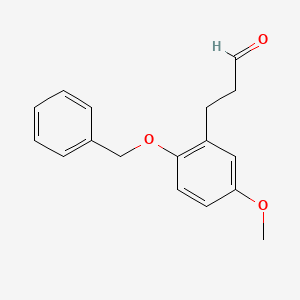
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
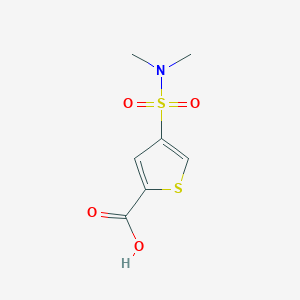
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
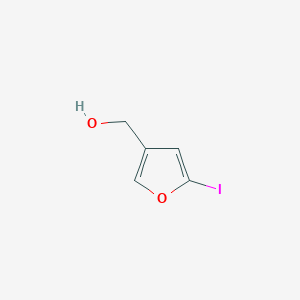
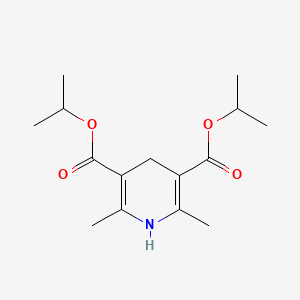

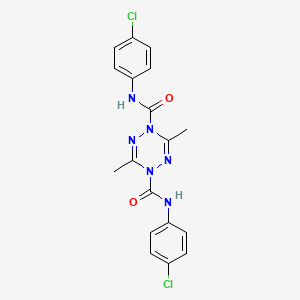
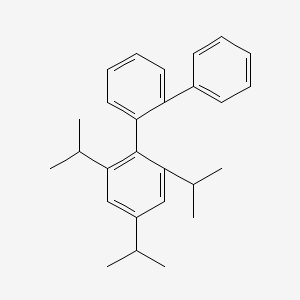
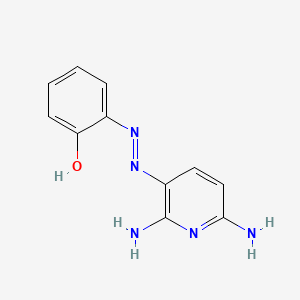
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
